molecular formula C6H13NO2S B13795682 3-Propan-2-yloxathiazinane 2-oxide

3-Propan-2-yloxathiazinane 2-oxide

Cat. No.: B13795682
M. Wt: 163.24 g/mol
InChI Key: IXJGKLHKDQONDZ-UHFFFAOYSA-N
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Description

3-Propan-2-yloxathiazinane 2-oxide is a heterocyclic compound featuring a six-membered ring containing sulfur and oxygen atoms (oxathiazinane) with a propan-2-yl substituent at the 3-position and an oxide group at the 2-position. The oxide functional group may influence its reactivity, solubility, and stability, as observed in analogous compounds .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-propan-2-yloxathiazinane 2-oxide

InChI

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-9-10(7)8/h6H,3-5H2,1-2H3

InChI Key

IXJGKLHKDQONDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOS1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-yloxathiazinane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to form the oxathiazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of reagents and catalysts, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-yloxathiazinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazinane ring into different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring structure.

Scientific Research Applications

3-Propan-2-yloxathiazinane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propan-2-yloxathiazinane 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-propan-2-yloxathiazinane 2-oxide with structurally or functionally related compounds, leveraging insights from the provided evidence:

Structural Analogues: Triazine 2-Oxides

Compounds such as 3-dimethylamino-1,2,4-triazine 2-oxide () share the presence of a heterocyclic oxide group. Key differences include:

  • Ring structure : Triazines are nitrogen-rich six-membered rings, while oxathiazinanes incorporate sulfur and oxygen.
  • Reactivity : Bromination of triazine 2-oxides occurs selectively at the 6-position under mild conditions (e.g., Br₂/Et₃N or NBS), yielding brominated derivatives in high yields (65–80%) . For oxathiazinane 2-oxide, electrophilic substitution may occur at distinct positions due to sulfur’s electron-donating effects and ring strain differences.
  • Solvent effects : Nitrogen-15 chemical shifts in triazine derivatives show significant solvent dependency (e.g., dimethylfurazan 2-oxide in acetone exhibits a 12 ppm split) . Similar solvent-sensitive behavior is plausible for oxathiazinane oxides but remains unverified.

Functional Analogues: Epoxides and Thiouracil Derivatives

  • Propylene oxide (): A three-membered epoxide with industrial applications. While structurally distinct, its oxide group confers high reactivity in ring-opening reactions (e.g., polymerization). Oxathiazinane 2-oxide’s larger ring may reduce strain-driven reactivity but enhance thermal stability.
  • Propylthiouracil (): A thiouracil-based antithyroid drug. Though pharmacologically unrelated, the sulfur atom in both compounds may influence metabolic pathways or toxicity profiles.

Impurity Profiles and Analytical Considerations

Pharmaceutical impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the importance of controlling heteroatom-containing byproducts. For this compound, analogous impurities might arise from incomplete substitution or oxidation during synthesis, necessitating HPLC or NMR-based monitoring (e.g., USP methods for drospirenone-related compounds) .

Research Implications and Gaps

Reactivity : The oxide group may facilitate nucleophilic ring-opening or electrophilic substitution, but steric and electronic effects from the isopropyl group could modulate reaction pathways.

Stability : Larger ring size relative to epoxides may enhance stability under storage conditions.

Analytical Challenges : Impurity profiling (e.g., thiophen- or naphthalene-derived byproducts) may require advanced chromatographic methods, as seen in USP guidelines .

Further studies are needed to validate these hypotheses and explore the compound’s synthetic utility or biological activity.

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